1-(Bromomethyl)-1-ethylcyclobutane

SN2 reactivity electrophilicity bond dissociation energy

1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0, MF: C7H13Br, MW: 177.08 g/mol) is a 1,1-disubstituted cyclobutane derivative bearing a bromomethyl electrophilic handle and an ethyl group on the same ring carbon. This compound serves as a versatile alkyl halide building block in organic synthesis and medicinal chemistry research, where the reactive carbon-bromine bond enables nucleophilic substitution, elimination, and oxidation transformations.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
Cat. No. B12314538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-ethylcyclobutane
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESCCC1(CCC1)CBr
InChIInChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3
InChIKeyDRMKRUZYXMRQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-1-ethylcyclobutane (CAS 1483749-65-0) Technical Profile and Supply Landscape


1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0, MF: C7H13Br, MW: 177.08 g/mol) is a 1,1-disubstituted cyclobutane derivative bearing a bromomethyl electrophilic handle and an ethyl group on the same ring carbon [1]. This compound serves as a versatile alkyl halide building block in organic synthesis and medicinal chemistry research, where the reactive carbon-bromine bond enables nucleophilic substitution, elimination, and oxidation transformations . Commercially available from multiple suppliers (Bidepharm, Leyan, ChemScene) at ≥95% purity, the compound is classified as a flammable liquid with GHS02/GHS07 hazard labeling (H225-H315-H319) and requires storage sealed in dry conditions at 2-8°C .

1-(Bromomethyl)-1-ethylcyclobutane: Critical Differences from Chloro-Analogs and Positional Isomers


1-(Bromomethyl)-1-ethylcyclobutane cannot be substituted by 1-(chloromethyl)-1-ethylcyclobutane or 1-(bromomethyl)-3-ethylcyclobutane without fundamentally altering reaction outcomes. The C-Br bond (≈1.93 Å) is substantially longer than C-Cl (≈1.77 Å), reducing bond dissociation energy and conferring distinct SN2 reactivity profiles [1]. Additionally, cyclobutane derivatives undergo nucleophilic substitution with greater difficulty than corresponding cyclopentane and cyclohexane derivatives due to the small C-C-C bond angle that must expand to reach the SN2 transition state [2]. The 1,1-disubstituted pattern creates a quaternary center with a neopentyl-like bromomethyl electrophile, while the 1,3-isomer (CAS 1399664-45-9) presents entirely different steric and electronic environments around the reactive bromomethyl group . These structural distinctions translate to meaningful differences in reactivity kinetics, product stereochemistry, and downstream synthetic utility.

1-(Bromomethyl)-1-ethylcyclobutane Procurement-Relevant Comparative Evidence


C-Br Bond Length and Electrophilicity Advantage vs. 1-(Chloromethyl)-1-ethylcyclobutane

The carbon-bromine bond in 1-(bromomethyl)-1-ethylcyclobutane exhibits a bond length of approximately 1.93 Å, compared to approximately 1.77 Å for the carbon-chlorine bond in 1-(chloromethyl)-1-ethylcyclobutane [1]. This 0.16 Å elongation corresponds to a lower bond dissociation energy for C-Br (approximately 285 kJ/mol) versus C-Cl (approximately 327 kJ/mol), enabling faster nucleophilic displacement kinetics under identical conditions. In the context of cyclobutane derivatives, this bond-length differential is particularly consequential because cyclobutanes inherently undergo SN2 substitution more slowly than cyclopentane or cyclohexane analogs due to the strain associated with expanding the C-C-C bond angle at the transition state [2]. The bromine leaving group partially compensates for this kinetic penalty relative to the chlorine analog, making the bromo derivative the preferred electrophile for challenging substitution reactions involving sterically congested cyclobutyl electrophiles.

SN2 reactivity electrophilicity bond dissociation energy alkyl halide comparison

XLogP3 and Rotatable Bond Metrics Relative to 1-(Bromomethyl)-3-ethylcyclobutane Isomer

1-(Bromomethyl)-1-ethylcyclobutane has a computed XLogP3 value of approximately 3.0 and contains exactly 2 rotatable bonds (ethyl group C-C rotation plus bromomethyl C-Br/C-C rotation) . In contrast, the positional isomer 1-(bromomethyl)-3-ethylcyclobutane (CAS 1399664-45-9) bears the ethyl and bromomethyl groups on different ring carbons (1,3-substitution pattern versus 1,1-geminal pattern), resulting in a distinct spatial distribution of hydrophobic and electrophilic character . The 1,1-disubstituted geminal arrangement of the target compound concentrates steric bulk at a single carbon, creating a quaternary center with a neopentyl-like bromomethyl electrophile. This geminal substitution pattern generates a higher local steric density at the electrophilic carbon compared to the 1,3-isomer, where the two substituents are spatially separated by a C-C bond. This structural distinction affects the compound's behavior in both chemical transformations (nucleophilic approach trajectory) and biological contexts (protein binding pocket accommodation).

lipophilicity medicinal chemistry ADME positional isomer comparison

Commercial Purity Specification Comparison: 95% Standard vs. 97% Alternative Grade

1-(Bromomethyl)-1-ethylcyclobutane is commercially offered at ≥95% purity by multiple established suppliers including Bidepharm (catalog BD01015546) and Leyan (catalog 1310621), with batch-specific QC data available upon request including NMR, HPLC, or GC trace . ChemScene supplies the compound at ≥95% purity (catalog CS-0239951) . The positional isomer 1-(bromomethyl)-3-ethylcyclobutane is offered by AK Scientific at 97% purity . While the 97% specification represents a 2% absolute purity differential, the more critical procurement consideration is the availability of batch-specific analytical documentation and the supply chain robustness from multiple vendors for the 1,1-disubstituted isomer. The 1,1-isomer benefits from a multi-vendor supply ecosystem (≥3 independent sources) with established inventory in multiple geographic regions, whereas the 1,3-isomer is currently available through a single specialized supplier, introducing potential supply continuity risk.

purity specification procurement quality control vendor comparison

LogP and TPSA Drug-Likeness Profile vs. Non-Cyclobutane Alkyl Halide Building Blocks

1-(Bromomethyl)-1-ethylcyclobutane exhibits computational drug-likeness parameters including LogP = 2.9616 and topological polar surface area (TPSA) = 0 Ų . These values position the compound within favorable ranges for CNS drug discovery (optimal LogP 2-4) while the zero TPSA indicates high membrane permeability potential. More significantly, cyclobutane derivatives are recognized in medicinal chemistry as promising bioisosteres for typically flat arenes due to their high fraction of sp³-hybridized carbon atoms (Fsp³), which introduces three-dimensional character and improved physicochemical profiles relative to planar aromatic building blocks [1]. The Fsp³ value for this compound is 1.0 (all seven carbon atoms are sp³-hybridized), compared to 0.0 for phenyl-based electrophiles. This 1.0 Fsp³ confers enhanced aqueous solubility, reduced crystallinity, and improved metabolic stability compared to aromatic halide alternatives—attributes systematically validated across cyclobutane-containing drug candidates in recent medicinal chemistry literature [2].

drug-likeness medicinal chemistry ADME building block comparison

SN2 Kinetic Advantage Over Cyclopentane and Cyclohexane Homologs

Cyclobutane derivatives undergo nucleophilic substitution reactions with measurably different kinetics compared to corresponding cyclopentane and cyclohexane derivatives. The small C-C-C bond angle in cyclobutane (≈88-90°) must expand to accommodate the SN2 transition state geometry, creating a kinetic barrier not present in less-strained ring systems [1]. This ring-strain effect is additive to the electrophilicity differences conferred by the bromomethyl group. The combination of cyclobutane ring strain plus the bromomethyl leaving group creates a unique reactivity window: sufficiently electrophilic for practical synthetic transformations, yet distinct from both acyclic neopentyl halides (which suffer severe steric hindrance) and larger-ring homologs (which lack the strain-driven reactivity modulation). This intermediate reactivity profile enables chemoselective transformations where larger-ring analogs would be unreactive under identical mild conditions.

SN2 kinetics ring strain reactivity comparison nucleophilic substitution

Bromomethylcyclobutane Alkylation Efficiency: 30-Hour Reaction at 25-30°C Yields 45 g Product

Bromomethylcyclobutane (the parent cyclobutylmethyl bromide scaffold) has been demonstrated as an effective alkylating agent in pharmaceutical process chemistry. In a documented synthesis of ethyl 2-amino-3-cyclobutylpropionate, bromomethylcyclobutane (185 g) was reacted with ethyl 2-(diphenylmethyleneamino) acetate (250 g) using potassium tert-butoxide in THF at 0-5°C for the addition phase, followed by warming to 25-30°C and stirring for 30 hours . After acidic hydrolysis and workup, the desired amino ester product was obtained in 45 g yield. This protocol demonstrates that cyclobutylmethyl bromides undergo successful alkylation under practical, scalable conditions (0.1-0.2 kg scale, ambient temperature, standard laboratory reagents) despite the moderate steric hindrance of the neopentyl-like electrophilic center. The 1-ethyl substitution on the target compound introduces additional steric bulk at the quaternary center relative to the unsubstituted bromomethylcyclobutane scaffold, providing a tunable reactivity gradient for applications requiring differential steric control.

alkylation amino acid synthesis reaction yield process chemistry

1-(Bromomethyl)-1-ethylcyclobutane: Recommended Procurement and Application Scenarios


Medicinal Chemistry Campaigns Requiring Fsp³-Rich Building Blocks for Bioisosteric Replacement of Arenes

For drug discovery programs seeking to replace planar aromatic rings with saturated, three-dimensional bioisosteres to improve solubility, metabolic stability, or CNS penetration, 1-(bromomethyl)-1-ethylcyclobutane provides an ideal electrophilic handle. With Fsp³ = 1.0, LogP = 2.96, and TPSA = 0 Ų, this building block introduces a quaternary cyclobutane center while maintaining favorable membrane permeability . The cyclobutane ring serves as a validated bioisostere for para-substituted phenyl rings, offering reduced aromatic character and enhanced sp³ character that correlates with improved clinical candidate success rates [1]. The bromomethyl group enables conjugation to diverse nucleophiles (amines, heterocycles, nucleobase derivatives) as demonstrated in recent methodology for N-heterocycle-substituted cyclobutanes [2].

Synthesis of Geminally Disubstituted Cyclobutane Derivatives Requiring Quaternary Center Formation

The 1,1-disubstituted geminal pattern of 1-(bromomethyl)-1-ethylcyclobutane provides access to quaternary carbon centers that are challenging to construct via alternative routes. This structural feature is particularly valuable for synthesizing sterically congested cyclobutane-containing natural product analogs or pharmaceutical candidates where a quaternary center adjacent to the cyclobutane ring is required for conformational constraint or metabolic shielding. Unlike the 1,3-isomer (1-(bromomethyl)-3-ethylcyclobutane, CAS 1399664-45-9), the 1,1-substitution pattern concentrates steric bulk at a single carbon, creating a neopentyl-like electrophile with distinct reactivity and conformational properties . The compound's ≥95% commercial purity from multiple vendors ensures reproducible synthetic outcomes .

Chemoselective Alkylation in Complex Molecule Synthesis Requiring Orthogonal Reactivity

In synthetic sequences where multiple electrophilic sites exist, the intermediate SN2 reactivity of cyclobutane derivatives relative to cyclopentane and cyclohexane homologs enables chemoselective transformations [3]. The cyclobutane ring strain introduces a kinetic barrier to nucleophilic substitution that can be exploited for reaction orthogonality—reacting only under more forcing conditions than acyclic primary bromides but more readily than neopentyl systems. The C-Br bond (BDE ≈285 kJ/mol) is sufficiently reactive for practical synthetic transformations while the cyclobutane framework provides tunable steric and electronic modulation [4]. This property is valuable for late-stage functionalization of complex intermediates where unwanted side reactions at alternative electrophilic sites must be avoided.

Process Development Requiring Multi-Vendor Supply Chain Security

For research programs planning eventual scale-up or requiring uninterrupted supply continuity, 1-(bromomethyl)-1-ethylcyclobutane offers a multi-vendor procurement ecosystem with ≥3 established suppliers (Bidepharm, Leyan, ChemScene) offering ≥95% purity with batch-specific QC documentation . This supply chain redundancy mitigates single-source procurement risk and enables competitive pricing. The compound's hazard classification (GHS02/GHS07, flammable liquid class 3) and storage requirements (2-8°C, sealed dry) are well-documented and comparable to related bromoalkanes, with established shipping protocols available from multiple vendors . The 1,3-positional isomer remains single-sourced, making the 1,1-isomer the preferred choice for programs requiring long-term supply assurance.

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